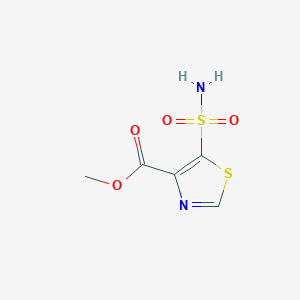
Methyl 8-aminooctanoate hydrochloride
Übersicht
Beschreibung
“Methyl 8-aminooctanoate hydrochloride” is a chemical compound with the CAS number 77420-98-5 . It has a molecular weight of 209.72 .
Synthesis Analysis
The synthesis of “Methyl 8-aminooctanoate hydrochloride” involves several steps. In one example, the compound was synthesized with a yield of 86.1% using benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and triethylamine in N,N-dimethyl-formamide at 20°C for 24 hours . In another example, it was synthesized with a yield of 69% using dmap and triethylamine in dichloromethane at 20°C for 19.5 hours .Molecular Structure Analysis
The linear formula of “Methyl 8-aminooctanoate hydrochloride” is C9H20ClNO2 . The InChI code is 1S/C9H19NO2.ClH/c1-12-9(11)7-5-3-2-4-6-8-10;/h2-8,10H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl 8-aminooctanoate hydrochloride” is a powder with a melting point of 132-137°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques: Methyl 8-aminooctanoate hydrochloride is synthesized through various chemical processes. For instance, amino acid methyl ester hydrochlorides, similar in structure, can be prepared through the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method is applicable to both natural and synthetic amino acids (Li & Sha, 2008).
- Chemical Modifications and Derivatives: Research on abietic acid and its methyl ester reveals the potential for various chemical modifications in similar compounds. The study identified both known and new oxidation products, suggesting a range of possibilities for chemical manipulation and the creation of derivatives (Prinz et al., 2002).
Biomedical Research
- Anticancer Properties: Research into Schiff base organotin(IV) complexes, which includes amino acetate functionalized compounds, shows promising anticancer properties. These complexes, synthesized using similar amino acid derivatives, exhibited significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
- Antiparasitic Applications: In the study of nitroimidazole-sulfanyl ethyl derivatives against Leishmania species, compounds synthesized using methyl 2-aminooctanoate hydrochloride analogs demonstrated high in vivo activity against cutaneous leishmaniasis, reducing lesion size and curing a significant percentage of infected mice (Blanco et al., 2021).
Pharmaceutical Development
- Drug Permeation Enhancers: Amino acid ester ionic liquids based on methyl amino acid ester hydrochlorides have been investigated as skin permeation enhancers. These compounds showed improved drug permeation for model drugs, suggesting potential applications in transdermal drug delivery systems (Zheng et al., 2020).
Environmental Applications
- Degradation of Pesticides: Studies on the degradation of pesticides, like methyl parathion, indicate that similar methyl ester compounds can be effectively broken down using various techniques, including hydrodynamic cavitation. This research provides insights into the environmental applications of methyl ester compounds in pollution control (Patil & Gogate, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 8-aminooctanoate hydrochloride is a chemical compound with the CAS number 77420-98-5 The primary targets of this compound are currently not well-documented in the available literature
Biochemical Pathways
The biochemical pathways affected by Methyl 8-aminooctanoate hydrochloride are currently unknown Understanding the pathways this compound affects can provide insights into its downstream effects and potential uses
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how Methyl 8-aminooctanoate hydrochloride interacts with its targets . .
Eigenschaften
IUPAC Name |
methyl 8-aminooctanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-12-9(11)7-5-3-2-4-6-8-10;/h2-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMCSEZPFDMEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512163 | |
| Record name | Methyl 8-aminooctanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-aminooctanoate hydrochloride | |
CAS RN |
77420-98-5 | |
| Record name | Methyl 8-aminooctanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 8-aminooctanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3022531.png)




![2-[(Dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B3022540.png)


![2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile](/img/structure/B3022545.png)


![{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B3022548.png)
